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Abstract
TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase

(RNR), a critical enzyme for DNA synthesis and repair.[1][2] Developed by Taiho

Pharmaceutical, TAS1553 represents a promising new approach in cancer therapy by targeting

the protein-protein interaction between the R1 and R2 subunits of RNR.[3][4] This disruption

leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, inducing DNA

replication stress and subsequent apoptosis in cancer cells.[4][5] Preclinical studies have

demonstrated potent in vitro and in vivo antitumor activity across a range of hematological and

solid tumor models.[3] A Phase 1 clinical trial is currently underway to evaluate the safety,

pharmacokinetics, and preliminary efficacy of TAS1553 in patients with relapsed or refractory

acute myeloid leukemia (AML) and other myeloid neoplasms.[6][7] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, preclinical data,

and clinical development of TAS1553.

Introduction to Ribonucleotide Reductase as a
Therapeutic Target
Ribonucleotide reductase (RNR) is a heterodimeric enzyme composed of two subunits, R1

(RRM1) and R2 (RRM2), that catalyzes the rate-limiting step in the de novo synthesis of

dNTPs.[3][4] This process is essential for DNA replication and repair, making RNR a well-
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established target for anticancer therapies.[3] By inhibiting RNR, the supply of necessary

building blocks for DNA is cut off, leading to cell cycle arrest and apoptosis, particularly in

rapidly proliferating cancer cells.[1] TAS1553 distinguishes itself from other RNR inhibitors by

not directly targeting the active site, but rather by preventing the crucial interaction between the

R1 and R2 subunits, offering a potentially more selective mechanism of action.[3]

Discovery of TAS1553
The discovery of TAS1553 was the result of a targeted effort to identify small molecules that

could disrupt the R1-R2 protein-protein interaction of RNR. This was achieved through the

development of a high-throughput screening assay to identify compounds that could inhibit this

interaction. Promising hits were then optimized through medicinal chemistry to improve

potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of

TAS1553.

Mechanism of Action
TAS1553 functions as a protein-protein interaction inhibitor.[5] It binds to the R1 subunit of

RNR, preventing its association with the R2 subunit.[4] This inhibition of RNR holoenzyme

formation blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside

diphosphates, leading to a significant reduction in the intracellular dNTP pool, particularly dATP.

[4][5] The resulting dNTP imbalance causes DNA replication stress, characterized by the

stalling of replication forks and the activation of the DNA damage response pathway, ultimately

triggering apoptosis and cell death in cancer cells.[4]
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Figure 1: Mechanism of action of TAS1553.

Preclinical Development
In Vitro Activity
TAS1553 has demonstrated potent and broad antiproliferative activity against a panel of human

solid and hematological cancer cell lines.[4] The half-maximal inhibitory concentration (IC50)

for RNR enzymatic activity and the R1-R2 protein-protein interaction, along with the half-

maximal growth inhibition (GI50) values for various cell lines are summarized below.
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Parameter Value (µM) Reference

RNR Enzymatic Activity IC50 0.0542 [4]

R1-R2 Interaction IC50 0.0396 [5]

Cell Line Cancer Type GI50 (µM) Reference

MV-4-11
Acute Myeloid

Leukemia
0.279 [4]

MOLM-13
Acute Myeloid

Leukemia
0.331 [4]

HL-60
Acute Promyelocytic

Leukemia
0.386 [4]

K562
Chronic Myeloid

Leukemia
0.415 [4]

HCC38 Breast Cancer 0.228 [4]

A549
Non-Small Cell Lung

Cancer
0.523 [4]

HCT116 Colorectal Cancer 0.375 [4]

PANC-1 Pancreatic Cancer 0.612 [4]

In Vivo Antitumor Efficacy
Oral administration of TAS1553 has shown significant antitumor efficacy in various xenograft

models of human cancers.[3]
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Xenograft

Model
Dose (mg/kg)

Treatment

Schedule

Tumor Growth

Inhibition (T/C

%)

Reference

MV-4-11 (AML) 50
Once daily for 14

days
52.0 [5]

MV-4-11 (AML) 100
Once daily for 14

days
45.0 [5]

MV-4-11 (AML) 200
Once daily for 14

days
29.4 [5]

HCC38 (Breast

Cancer)
100

Once daily for 14

days

Significant

inhibition

(p<0.001)

[8]

In a systemic AML model, daily oral administration of TAS1553 at 100 mg/kg provided a

significant survival benefit.[8]

Biomarker Identification
Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential

predictive biomarker for the cytotoxic effect of TAS1553.[3] SLFN11 is a nuclear protein

involved in the DNA damage response, and its expression has been correlated with sensitivity

to various DNA-damaging agents.[9][10] Higher expression of SLFN11 may indicate a greater

dependence on DNA replication and repair pathways, making cancer cells more susceptible to

the effects of RNR inhibition by TAS1553.

Clinical Development
TAS1553 is currently being evaluated in a Phase 1, open-label, multicenter, first-in-human

clinical trial (NCT04637009).[6][7] The study aims to assess the safety, pharmacokinetics,

pharmacodynamics, and preliminary clinical activity of orally administered TAS1553 in adult

patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid

neoplasms.[7] The trial is designed in two parts: a dose-escalation phase to determine the

recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate the
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safety and efficacy in specific patient cohorts.[6] As of late 2025, no results from this clinical

trial have been publicly reported.

Experimental Protocols
RNR Protein-Protein Interaction Assay (AlphaLISA)
This assay is designed to quantify the ability of a compound to inhibit the interaction between

the RNR R1 and R2 subunits.

Materials:

Recombinant human RNR R1 and R2 proteins

AlphaLISA acceptor beads conjugated to an anti-R1 antibody

AlphaLISA donor beads conjugated to an anti-R2 antibody

Assay buffer (e.g., PBS with 0.1% BSA)

384-well microplates

Test compound (TAS1553)

Protocol:

Prepare serial dilutions of the test compound in assay buffer.

In a 384-well plate, add the R1 protein and the acceptor beads. Incubate for 60 minutes at

room temperature.

Add the test compound to the wells.

Add the R2 protein to the wells and incubate for 60 minutes at room temperature.

Add the donor beads and incubate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-compatible plate reader.
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The signal generated is proportional to the extent of the R1-R2 interaction. The IC50 value is

calculated from the dose-response curve.

Start Add R1 protein and
acceptor beads to plate Incubate 60 min Add TAS1553 Add R2 protein Incubate 60 min Add donor beads Incubate 60 min

(in dark) Read plate End
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Figure 2: AlphaLISA experimental workflow.

Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically

active cells.

Materials:

Cancer cell lines

Cell culture medium and supplements

Opaque-walled 96-well plates

Test compound (TAS1553)

CellTiter-Glo® Reagent

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of TAS1553 for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of TAS1553 in a

mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human cancer cell line

Matrigel (optional)

Test compound (TAS1553) formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Protocol:

Subcutaneously implant human cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer TAS1553 or vehicle control orally according to the desired dose and schedule.

Measure tumor volume with calipers two to three times per week.
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Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, calculate the tumor growth inhibition (T/C %) and assess statistical

significance.
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Figure 3: In vivo xenograft study workflow.
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Future Directions
The ongoing Phase 1 clinical trial of TAS1553 will provide crucial information on its safety,

tolerability, and preliminary efficacy in patients with myeloid malignancies. Future studies will

likely focus on expanding the clinical evaluation of TAS1553 to other tumor types, both as a

monotherapy and in combination with other anticancer agents. Further investigation into the

role of SLFN11 as a predictive biomarker will be essential for patient selection and optimizing

the clinical application of TAS1553. The unique mechanism of action of TAS1553 as a protein-

protein interaction inhibitor of RNR holds significant promise for the development of a new

class of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SLFN11, far from being limited to responding to cancer DNA damage - PMC
[pmc.ncbi.nlm.nih.gov]

2. novartis.com [novartis.com]

3. TAS1553, a small molecule subunit interaction inhibitor of ribonucleotide reductase,
exhibits antitumor activity by causing DNA replication stress - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. TAS1553, a small molecule subunit interaction inhibitor of ribonucleotide reductase,
exhibits antitumor activity by causing DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. ClinicalTrials.gov [clinicaltrials.gov]

7. hra.nhs.uk [hra.nhs.uk]

8. researchgate.net [researchgate.net]

9. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and
therapeutic strategy guidance [frontiersin.org]

10. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic
strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b10830802?utm_src=pdf-body
https://www.benchchem.com/product/b10830802?utm_src=pdf-body
https://www.benchchem.com/product/b10830802?utm_src=pdf-body
https://www.benchchem.com/product/b10830802?utm_src=pdf-body
https://www.benchchem.com/product/b10830802?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380651/
https://www.novartis.com/sites/novartis_com/files/q3-2024-investor-presentation.pdf
https://pubmed.ncbi.nlm.nih.gov/35681099/
https://pubmed.ncbi.nlm.nih.gov/35681099/
https://pubmed.ncbi.nlm.nih.gov/35681099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9184620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9184620/
https://www.medchemexpress.com/tas1553.html
https://clinicaltrials.gov/study/NCT04637009
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/tas1553-01/
https://www.researchgate.net/figure/Anti-tumor-effect-of-TAS1553-in-multiple-models-a-b-Inhibition-of-tumor-growth-a-and_fig5_361190321
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1582738/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1582738/full
https://pubmed.ncbi.nlm.nih.gov/40766331/
https://pubmed.ncbi.nlm.nih.gov/40766331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Discovery and Development of TAS1553: A Novel
Ribonucleotide Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830802#discovery-and-development-of-tas1553]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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